Dorsilurin H

Description

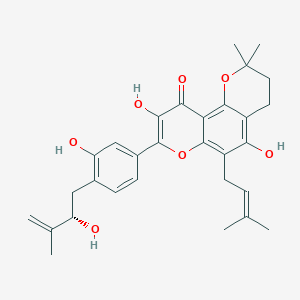

Dorsilurin E is a prenylated flavonoid isolated from Dorstenia psilurus roots, part of the Moraceae family. It exhibits notable bioactivity, particularly in inhibiting viral proteases (e.g., SARS-CoV-2 Mpro) and sex hormone-binding globulin (SHBG), making it a candidate for antiviral and male infertility therapies . Structurally, it features five fused aromatic rings and hydrophobic substituents, contributing to its strong binding affinities and stability in molecular dynamics (MD) simulations .

Properties

Molecular Formula |

C30H34O7 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

5,9-dihydroxy-8-[3-hydroxy-4-[(2S)-2-hydroxy-3-methylbut-3-enyl]phenyl]-2,2-dimethyl-6-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-f]chromen-10-one |

InChI |

InChI=1S/C30H34O7/c1-15(2)7-10-19-24(33)20-11-12-30(5,6)37-29(20)23-25(34)26(35)27(36-28(19)23)18-9-8-17(22(32)14-18)13-21(31)16(3)4/h7-9,14,21,31-33,35H,3,10-13H2,1-2,4-6H3/t21-/m0/s1 |

InChI Key |

RPAGHTUIKDMNCP-NRFANRHFSA-N |

Isomeric SMILES |

CC(=CCC1=C2C(=C3C(=C1O)CCC(O3)(C)C)C(=O)C(=C(O2)C4=CC(=C(C=C4)C[C@@H](C(=C)C)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C2C(=C3C(=C1O)CCC(O3)(C)C)C(=O)C(=C(O2)C4=CC(=C(C=C4)CC(C(=C)C)O)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dorsilurin Series (F, K)

Dorsilurin E belongs to a family of triprenylated flavonoids, including Dorsilurin F and K, which differ in prenyl group count and arrangement:

- Activity Trends : The number of prenyl groups correlates with α-glucosidase inhibition. Dorsilurin F’s three prenyls yield the strongest activity, while Dorsilurin K’s single prenyl results in 10-fold weaker inhibition . Dorsilurin E’s fused-ring system enhances protease binding but lacks α-glucosidase data.

Cryptomisrine and Isoiguesterin

These non-flavonoid compounds are compared with Dorsilurin E for SHBG inhibition:

- Key Findings : Despite Cryptomisrine’s superior docking score, Dorsilurin E’s lower RMSD in MD simulations and adherence to Lipinski’s rule make it a more viable drug candidate .

Functional Comparison with Other Inhibitors

SARS-CoV-2 Mpro Inhibitors

Dorsilurin E’s Mpro inhibition is compared with reference ligands:

- Advantages : Dorsilurin E’s polycyclic structure and conserved residue targeting reduce mutation resistance risks .

SHBG Inhibitors vs. Clinical Drugs

- Superiority : Dorsilurin E’s higher SASA and lower Rg indicate tighter SHBG binding and complex stability than anastrozole .

Pharmacokinetic and Toxicity Profiles

- Conclusion : Dorsilurin E’s balanced absorption, BBB penetration, and lack of toxicity outperform similar compounds in safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and characterizing Dorsilurin H in complex biological matrices?

- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) to isolate and identify this compound. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for structural elucidation. For quantification, validate assays using triple-quadrupole MS with stable isotope-labeled internal standards to ensure precision (CV <15%) .

Q. How can researchers design experiments to assess the biochemical mechanism of action of this compound?

- Methodological Answer :

- Step 1 : Perform in silico molecular docking (e.g., AutoDock Vina) to predict target binding sites.

- Step 2 : Validate predictions via in vitro enzyme inhibition assays (e.g., fluorescence-based kinetic measurements).

- Step 3 : Use CRISPR-Cas9 knockout models to confirm target specificity .

- Example Table:

| Assay Type | Target Protein | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Targets) |

|---|---|---|---|

| Fluorescence | Protein Kinase A | 12.3 ± 1.2 | >100x |

Q. What are the best practices for synthesizing this compound with high purity and yield?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE). Monitor intermediates via thin-layer chromatography (TLC) and purify via preparative HPLC (C18 column, gradient elution). Confirm purity (>98%) using orthogonal methods: UV-Vis, MS, and elemental analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Hypothesis Testing : Evaluate bioavailability differences (e.g., plasma protein binding, metabolic stability via liver microsomes).

- Experimental Design : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with effect size.

- Data Reconciliation : Apply statistical tools like Bayesian hierarchical models to account for interspecies variability .

Q. What strategies are effective for optimizing this compound’s therapeutic window in preclinical models?

- Methodological Answer :

- Dose-Ranging Studies : Use log-dose response curves in rodent models to establish ED₅₀ and LD₅₀.

- Toxicogenomics : Profile gene expression changes (RNA-seq) in high-dose cohorts to identify off-target pathways.

- Formulation Adjustments : Test lipid nanoparticle encapsulation to enhance tissue specificity and reduce renal clearance .

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

- Methodological Answer :

- Data Integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to overlay transcriptomic, proteomic, and metabolomic datasets.

- Network Pharmacology : Construct interaction networks (Cytoscape) to identify hub targets and synergistic/antagonistic effects.

- Validation : Apply CRISPRi/a or siRNA knockdowns to perturb predicted pathways .

Q. What statistical frameworks are suitable for analyzing dose-dependent cytotoxicity variability in this compound studies?

- Methodological Answer :

- Model Selection : Use mixed-effects models (e.g., nonlinear regression in R/Python) to handle heteroscedasticity.

- Outlier Detection : Apply Grubbs’ test or Mahalanobis distance to exclude non-physiological responses.

- Reproducibility : Report effect sizes with 95% confidence intervals and power analysis (α=0.05, β=0.2) .

Data Presentation and Reproducibility Guidelines

- Tables : Always include error margins (SD/SEM) and sample sizes (n). Use APA/ACS formatting for significance markers (e.g., *p<0.05).

- Supplementary Materials : Deposit raw spectra, crystallography data, and code repositories (GitHub) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.